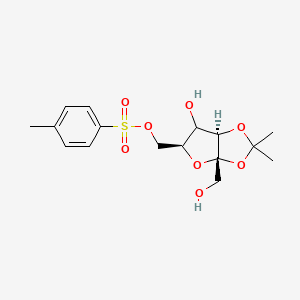

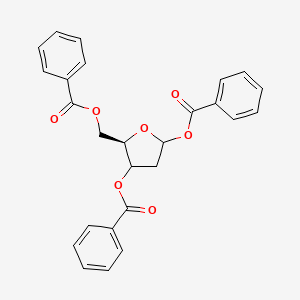

(3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

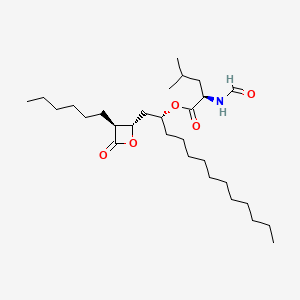

Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. Techniques can include monitoring reaction progress using spectroscopic methods, studying the kinetics of the reaction, and identifying the products of the reaction .Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, solubility, and color. Chemical properties describe how a substance reacts with other substances, including reactivity, flammability, and types of reactions it undergoes .Scientific Research Applications

Proteomics Research

This compound is a specialty product used in proteomics research. It serves as a precursor in the synthesis of modified nucleosides and nucleotides, which are crucial for studying protein expression and function .

Nucleoside Synthesis

It plays a pivotal role in the synthesis of nucleosides, which are the building blocks of RNA and DNA. This is particularly important for the development of antiviral and anticancer drugs .

Drug Development

The compound is utilized in the pharmaceutical industry for the development of new therapeutic agents. Its role in the synthesis of nucleoside analogs makes it valuable for creating medications that target viral infections and cancerous cells .

Biomedical Research

In biomedical research, this compound is used for the synthesis of nucleotides and oligonucleotides. These synthesized molecules are essential for genetic engineering and gene therapy experiments .

Material Science

The compound’s derivatives are used in material science for the creation of novel materials with potential applications in biotechnology and nanotechnology .

Analytical Chemistry

In analytical chemistry, it is used as a standard or reference compound for chromatographic analysis, helping to identify and quantify other substances .

Molecular Imaging

It is involved in the preparation of probes for molecular imaging. These probes are used in various imaging techniques to visualize biological processes at the molecular level .

Chemical Research

Researchers use this compound to study chemical reactions and mechanisms, particularly those involving carbohydrate derivatives and their transformations .

Mechanism of Action

Target of Action

1,3,5-Tri-O-benzoyl-2-deoxyribofuranose is a pivotal compound utilized in the realm of biomedicine . It assumes a fundamental role in the synthesis of nucleosides and nucleotides . These nucleosides and nucleotides are the primary targets of this compound, and they play crucial roles in various biological processes, particularly those associated with DNA replication and repair .

Mode of Action

The compound interacts with its targets - the nucleosides and nucleotides - by being incorporated into their structure during their synthesis . This incorporation can lead to changes in the properties of the nucleosides and nucleotides, potentially affecting their function in DNA replication and repair .

Biochemical Pathways

The compound is involved in the biochemical pathways related to the synthesis of nucleosides and nucleotides . By being incorporated into these molecules, it can affect the downstream effects of these pathways, which include DNA replication and repair .

Pharmacokinetics

Given its solubility in chloroform, dichloromethane, ethyl acetate, and methanol , it can be inferred that it may have good absorption and distribution profiles

Result of Action

The result of the compound’s action is the modification of nucleosides and nucleotides, which can potentially affect DNA replication and repair . This could have implications for the treatment of various ailments, particularly those associated with errors in these processes .

Action Environment

The action of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose can be influenced by various environmental factors. For instance, its solubility in various solvents suggests that the compound’s action, efficacy, and stability could be affected by the solvent environment . Additionally, the compound should be stored at -20° C to maintain its stability .

Safety and Hazards

properties

IUPAC Name |

[(2R)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21?,22-,23?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEODWWVAXXZRMB-OOMBGRCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676171 |

Source

|

| Record name | (3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145416-96-2 |

Source

|

| Record name | (3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)